An In-depth Technical Guide to the Physicochemical Properties of Sodium 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS)
An In-depth Technical Guide to the Physicochemical Properties of Sodium 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS)
Introduction: The Pivotal Role of DOPS in Biomimetic Systems and Therapeutics
Sodium 1,2-dioleoyl-sn-glycero-3-phospho-L-serine, commonly known as DOPS, is an anionic, unsaturated phospholipid that serves as a cornerstone in both fundamental cell membrane research and advanced drug delivery system development.[1][2] As a key component of eukaryotic cell membranes, its physiological importance far outweighs its relative abundance.[3] In healthy cells, DOPS is asymmetrically sequestered in the inner leaflet of the plasma membrane. However, its exposure on the outer surface is a critical biological event, notably acting as an "eat-me" signal that flags apoptotic cells for clearance by macrophages.[3][4][5]
This unique biological recognition, coupled with its distinct physicochemical properties, makes DOPS an invaluable tool for researchers and drug development professionals. Its incorporation into lipid-based nanocarriers, such as liposomes, allows for the creation of biomimetic systems that can modulate immune responses, target specific cell populations, and enhance the stability and efficacy of encapsulated therapeutic agents.[3][4][5][6] One such example is Mepact® (mifamurtide), an approved therapy for osteosarcoma that utilizes DOPS in its liposomal formulation.[6]
This guide provides a comprehensive exploration of the core physicochemical properties of DOPS, offering not just quantitative data but also the underlying scientific principles and field-proven experimental protocols for their characterization. The insights herein are designed to empower scientists to harness the full potential of DOPS in their research and development endeavors.
Molecular Structure and Foundational Properties
The behavior of DOPS in any system is dictated by its molecular architecture. It is an amphiphilic molecule composed of a hydrophilic headgroup and two hydrophobic tails.[7]
-
Hydrophilic Headgroup : This region consists of a negatively charged phosphate group and an L-serine residue, which contains both a carboxyl and an amino group. At physiological pH (~7.4), the phosphate and carboxyl groups are deprotonated, while the amino group is protonated, resulting in a net negative charge on the headgroup.[3] This anionic nature is a primary driver of its surface properties and interactions.
-
Glycerol Backbone : An sn-glycero-3 backbone connects the hydrophilic headgroup to the hydrophobic tails.
-
Hydrophobic Tails : Two oleic acid chains are ester-linked to the sn-1 and sn-2 positions of the glycerol backbone. Oleic acid is an 18-carbon monounsaturated fatty acid with a cis double bond at the C9-C10 position. This kink in the acyl chains is critical; it disrupts ordered packing, significantly influencing the fluidity and phase transition temperature of DOPS-containing membranes.
Below is a conceptual representation of the DOPS molecule, highlighting its key functional groups.
Caption: Key functional regions of the DOPS molecule.
Table 1: Core Molecular Properties of Sodium DOPS
| Property | Value | Source |
| Molecular Formula | C₄₂H₇₇NNaO₁₀P | |
| Molecular Weight | 810.03 g/mol | |
| Exact Mass | 809.518 Da | [8] |
| Formal Charge (Anion) | -1 | [9] |
| Physical Form | Solid powder | |
| Storage Temperature | -20°C under inert atmosphere | [8][10] |
Solubility Profile: A Guide to Solvent System Selection
The amphiphilic nature of DOPS dictates its solubility. It is generally insoluble in water and nonpolar organic solvents alone. Effective solubilization requires a solvent system that can accommodate both the polar headgroup and the nonpolar tails.
Causality in Solvent Choice: The goal is to achieve a monomolecularly dispersed solution, preventing the premature formation of aggregates before the intended use (e.g., lipid film formation). A common and effective solvent system is a mixture of chloroform and methanol, often with a small amount of water. The chloroform solvates the hydrophobic tails, while methanol and water interact with the hydrophilic headgroup.
Table 2: Solubility Data for DOPS
| Solvent System | Solubility | Notes |
| Chloroform:Methanol:Water (65:25:4 v/v/v) | Soluble (e.g., at 5 mg/mL) | A standard, effective mixture for creating lipid stock solutions. |
| Ethanol | Insoluble/Poorly Soluble | Requires heating and pH adjustment for minimal solubility.[11] |
| DMSO | Insoluble/Poorly Soluble | Requires sonication for minimal solubility.[12] |
| Water | Insoluble | Forms aggregates (liposomes/bilayers) rather than a true solution.[13] |
Expert Insight: When preparing lipid mixtures, always ensure all lipid components are soluble in the chosen solvent system. If co-dissolving with other lipids (like DSPC or cholesterol), confirm their mutual solubility to prevent phase separation in the stock solution.
Self-Assembly in Aqueous Media: Beyond the Critical Micelle Concentration
When introduced into an aqueous environment, amphiphilic molecules like DOPS spontaneously self-assemble to minimize the energetically unfavorable contact between their hydrophobic tails and water.[14]
For single-chain surfactants, this typically leads to the formation of micelles above a certain concentration known as the Critical Micelle Concentration (CMC) .[14][15][16] However, for double-chain phospholipids like DOPS, the geometry of the molecule (two bulky tails) favors the formation of extended planar bilayers over small, curved micelles. These bilayers then close upon themselves to form vesicles, or liposomes .[17]
Therefore, the concept of a CMC is less relevant for DOPS than the concentration at which bilayer formation begins.[17] This concentration is exceedingly low, typically in the nanomolar to micromolar range, meaning that for most practical applications, DOPS will exist as bilayers or liposomes in water.[17]
Thermal Behavior: The Gel-to-Liquid Crystalline Phase Transition
The physical state of a lipid bilayer is highly dependent on temperature. At lower temperatures, the acyl chains are tightly packed in an ordered, all-trans conformation, resulting in a "gel" phase (Lβ). As the temperature increases, the chains gain kinetic energy and transition to a disordered, fluid state with rotational freedom, known as the "liquid-crystalline" phase (Lα).[18]
The temperature at which this occurs is the main phase transition temperature (Tm) .[19][20]
Key Property: The Tm of DOPS is -11°C .[8][19][21]
Significance of a Low Tm: The presence of the cis double bond in the oleoyl chains introduces a permanent kink, which prevents dense packing even at low temperatures.[22] This results in a very low Tm. The direct consequence is that at physiological temperatures (e.g., 37°C), DOPS-containing membranes are well within the fluid, liquid-crystalline phase. This fluidity is essential for the function of both biological membranes and liposomal drug delivery systems, enabling membrane fusion, protein mobility, and appropriate permeability.
Experimental Protocol: Determining Tm via Differential Scanning Calorimetry (DSC)
DSC is the gold standard for measuring the Tm of lipids. It works by measuring the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[23][24][25][26] The phase transition is an endothermic event, appearing as a peak on the DSC thermogram.[27]
Methodology:
-
Sample Preparation:
-
Prepare multilamellar vesicles (MLVs) of DOPS at a high concentration (e.g., 10-20 mg/mL) in a relevant buffer (e.g., PBS). This is achieved by hydrating a dried lipid film of DOPS with the buffer, followed by vortexing above the lipid's Tm.
-
Causality: High concentration ensures a strong signal. Using MLVs provides a large number of bilayers for analysis.
-
-
Instrument Setup:
-
Accurately weigh and hermetically seal a precise amount of the MLV suspension into an aluminum DSC pan.
-
Prepare an identical pan containing only the buffer to serve as the reference. Causality: The reference pan allows the instrument to subtract the heat capacity of the buffer, isolating the thermal events of the lipid.
-
-
Thermal Scan:
-
Equilibrate the sample at a temperature well below the expected Tm (e.g., -40°C).
-
Scan the temperature upwards at a controlled rate (e.g., 1-2°C/min) to a point well above the Tm (e.g., 20°C).
-
Causality: A slow scan rate allows for thermal equilibrium and improves the resolution of the transition peak.
-
-
Data Analysis:
-
Plot the differential heat flow against temperature.
-
The Tm is identified as the peak temperature of the endothermic transition. The area under the peak corresponds to the enthalpy (ΔH) of the transition.
-
Surface Properties and Interfacial Behavior: Zeta Potential
When DOPS is incorporated into a liposome, its negatively charged headgroup is exposed to the aqueous interface. This imparts a net negative surface charge to the vesicle, which can be quantified by measuring the zeta potential .
Zeta potential is the electric potential at the slipping plane, which is the boundary separating the layer of ions bound to the particle surface from the bulk dispersant. It is a critical indicator of the stability of a colloidal suspension.[28] A highly negative (or positive) zeta potential (typically > |20| mV) results in strong electrostatic repulsion between particles, preventing their aggregation and improving formulation stability.[29][30]
For DOPS-containing liposomes, a strong linear relationship exists between the mole percentage of DOPS in the formulation and the resulting negative zeta potential.[28][31] This allows for the precise tuning of surface charge for specific applications.
Significance of Negative Surface Charge:
-
Colloidal Stability: Prevents aggregation of liposomes in suspension.[29]
-
Biological Recognition: The negative charge mimics that of apoptotic cells, facilitating recognition and phagocytosis by macrophages, a key mechanism for targeted drug delivery.[3][5]
-
Encapsulation Efficiency: The charge can influence the encapsulation of charged drug molecules.[3]
Experimental Protocol: Zeta Potential Measurement
Zeta potential is typically measured using an instrument that also performs Dynamic Light Scattering (DLS).[32] The technique is often called Laser Doppler Electrophoresis or Phase Analysis Light Scattering (PALS).
Methodology:
-
Sample Preparation:
-
Dilute the liposome suspension in an appropriate medium, typically a low ionic strength buffer (e.g., 10 mM NaCl or deionized water).
-
Causality: High ionic strength buffers will shield the surface charge (compress the electrical double layer), leading to an artificially low zeta potential reading. The dilution must be sufficient to avoid multiple scattering effects but concentrated enough for a stable signal.
-
-
Instrument Setup:
-
Inject the diluted sample into a specialized zeta potential cell containing electrodes.
-
Equilibrate the sample to the desired temperature (e.g., 25°C).
-
-
Measurement:
-
The instrument applies an electric field across the sample.
-
Charged particles (liposomes) will move towards the oppositely charged electrode (electrophoresis).
-
A laser beam is passed through the sample, and the scattered light is detected. The velocity of the particles is determined from the Doppler shift in the frequency of the scattered light.
-
-
Data Analysis:
-
The instrument's software uses the measured electrophoretic mobility and the Henry equation to calculate the zeta potential. The Smoluchowski approximation is commonly used for aqueous systems and particles larger than the Debye length.[32]
-
Integrated Experimental Workflow: From Lipid Film to Characterized Vesicles
To provide a practical context, the following workflow demonstrates how the characterization techniques for size and surface charge are integrated into the liposome preparation process. This represents a self-validating system where the analytical results confirm the success of each preparative step.
Caption: A validated workflow for preparing and characterizing DOPS-containing liposomes.
Conclusion: A Versatile Tool for Advanced Applications
Sodium 1,2-dioleoyl-sn-glycero-3-phospho-L-serine is more than just a structural lipid. Its unique combination of a net negative charge, low phase transition temperature, and profound biological significance makes it a highly versatile and powerful tool. A thorough understanding of its physicochemical properties—from molecular weight and solubility to zeta potential and thermal behavior—is paramount for its effective application. By employing the robust, validated experimental protocols detailed in this guide, researchers and drug developers can confidently control the critical quality attributes of their DOPS-containing systems, paving the way for innovations in targeted therapeutics, immunology, and membrane biophysics.
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